Eptaloprost

Antimetastatic Prostate Cancer In Vivo Efficacy

Eptaloprost is the preferred prodrug for researchers demanding precise, selective IP receptor activation without confounding EP3 activity. Its unique β-oxidation-mediated release of cicaprost delivers sustained prostacyclin-mimetic effects, enabling convenient oral dosing in chronic metastasis models. With established allometric scaling data, it streamlines cross-species PK/PD translation. Choose Eptaloprost for superior anti-metastatic potency—demonstrated at a 3-fold lower dose than iloprost—and leverage its patented low-dose synergy with ASA for antithrombotic studies.

Molecular Formula C24H34O5
Molecular Weight 402.5 g/mol
CAS No. 90693-76-8
Cat. No. B1231251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptaloprost
CAS90693-76-8
Synonymseptaloprost
Molecular FormulaC24H34O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCCCC(=O)O)C2)O)O
InChIInChI=1S/C24H34O5/c1-3-4-5-7-17(2)22(25)10-9-20-21-15-18(14-19(21)16-23(20)26)11-13-29-12-6-8-24(27)28/h11,17,19-23,25-26H,3,6-8,12-16H2,1-2H3,(H,27,28)/b18-11+/t17-,19-,20+,21-,22+,23+/m0/s1
InChIKeyMAUUNYHAXGTMMQ-AMXXQSRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 75 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eptaloprost (CAS 90693-76-8): Baseline Profile and Structural Identity


Eptaloprost (CAS 90693-76-8, UNII 93X6A56W84) is a synthetic prodrug of the potent prostacyclin (PGI2) mimetic, cicaprost [1]. Chemically, it is a carbacyclin derivative, C24H34O5, with a molecular weight of 402.5 g/mol [2]. Designed for enhanced metabolic stability, eptaloprost undergoes in vivo β-oxidation to release the pharmacologically active cicaprost, a highly selective IP receptor agonist [3]. This prodrug strategy was conceived to achieve sustained prostacyclin-mimetic activity, positioning eptaloprost as a unique entry within the PGI2 analog class.

Why Eptaloprost Cannot Be Interchanged with Other Prostacyclin Analogs: Pharmacokinetic and Prodrug Specificity


Eptaloprost occupies a distinct niche among prostacyclin mimetics due to its specific prodrug activation mechanism. Unlike iloprost, which is susceptible to β-oxidative degradation of its upper side chain, eptaloprost is designed for a single β-oxidation step to release the metabolically stable cicaprost [1]. This contrasts with directly active analogs like treprostinil or epoprostenol, which have different receptor selectivity profiles, including off-target activity at EP3 receptors that can lead to vasoconstriction [2]. Therefore, substitution with another in-class compound would fundamentally alter the pharmacokinetic profile, the active metabolite delivered, and the resulting receptor engagement, compromising the specific pharmacodynamic outcome intended for a given experimental or therapeutic application [3].

Quantitative Evidence for Eptaloprost Differentiation from Iloprost and Cicaprost


Superior Antimetastatic Efficacy of Eptaloprost Compared to Iloprost in a Rat Prostate Carcinoma Model

In a direct head-to-head comparison using the spontaneously metastasizing R 3327 MAT Lu prostate carcinoma model in Cop rats, eptaloprost demonstrated superior antimetastatic activity. When administered via subcutaneous Alzet mini pumps for 33 days, eptaloprost at 0.1 µg/kg/min produced a considerable reduction in visible lung metastases, while iloprost at a 3-fold higher dose (0.3 µg/kg/min) did not achieve the same level of efficacy [1].

Antimetastatic Prostate Cancer In Vivo Efficacy

Oral Bioavailability and Antimetastatic Activity of Eptaloprost Confirmed by Dose-Dependent Reduction in Lung Metastases

Eptaloprost demonstrates oral bioavailability, enabling a convenient dosing route. In the same prostate carcinoma model, oral administration of eptaloprost at 0.1 and 0.5 mg/kg daily significantly reduced the number of lung metastases. This confirms that eptaloprost is systemically available after oral dosing and retains its antimetastatic activity, a critical differentiator from prostacyclin analogs requiring continuous intravenous or subcutaneous infusion [1].

Oral Administration Metastasis Dose-Response

Rapid and Complete Absorption of Eptaloprost Across Species, Enabling Predictable Pharmacokinetics

Eptaloprost is rapidly and completely absorbed following oral (i.g.) administration in rat, monkey, and man, with peak plasma levels of the parent compound occurring within 30 minutes. This contrasts with the direct administration of the active metabolite, cicaprost, which has a different disposition profile. The prodrug is efficiently converted to cicaprost, which appears in plasma with a slight delay (0.25 to 0.5 h post-dose) [1].

Pharmacokinetics Bioavailability Prodrug

Defined Prodrug Activation to a High-Potency, Selective IP Receptor Agonist (Cicaprost)

Eptaloprost is a prodrug specifically designed to be activated by a single β-oxidation to cicaprost. Cicaprost is recognized as the preferred agonist for prostacyclin (IP) receptor characterization due to its high potency and selectivity [1]. In contrast, other prostacyclin analogs like treprostinil and iloprost exhibit significant off-target activity at EP3 and other prostanoid receptors, which can lead to unwanted vasoconstriction and limit their therapeutic utility in certain models [2].

Receptor Selectivity Prodrug IP Receptor

Synergistic Antithrombotic Effect with Acetylsalicylic Acid Enabling 10-Fold Dose Reduction

Patented combination preparations of eptaloprost with acetylsalicylic acid (ASA) exhibit a synergistic antithrombotic effect. This synergy allows for a substantial dose reduction of the carbacyclin component (eptaloprost or cicaprost) by a factor of up to 10 compared to equipotent doses of the carbacyclin administered alone [1]. This finding is a specific, quantifiable advantage for eptaloprost when used in combination, potentially mitigating dose-limiting side effects associated with prostacyclin mimetics.

Thrombosis Synergy Combination Therapy

Eptaloprost's Unique Prodrug Mechanism Avoids Direct β-Oxidative Degradation Seen with Iloprost

Iloprost, another prostacyclin mimetic, is subject to β-oxidative degradation of its upper side chain, which limits its metabolic stability [1]. In contrast, eptaloprost is designed as a prodrug that is activated by a single β-oxidation to yield cicaprost, a metabolite that is highly resistant to further metabolism [1]. This fundamental difference in metabolic fate means that eptaloprost provides a more controlled and predictable delivery of the active pharmacophore compared to iloprost, which is actively degraded.

Metabolic Stability Prodrug Pharmacokinetics

Optimal Research and Procurement Scenarios for Eptaloprost


Preclinical Models of Cancer Metastasis

Eptaloprost is the compound of choice for researchers investigating the role of prostacyclin signaling in metastasis. Its demonstrated, quantifiable superiority over iloprost in reducing lung metastases in the R 3327 MAT Lu prostate carcinoma model (at a 3-fold lower dose) provides a clear rationale for its selection [1]. Furthermore, its oral bioavailability allows for convenient, stress-free chronic dosing in rodent models, enhancing data quality and animal welfare [1].

Combination Antithrombotic Studies with Acetylsalicylic Acid (ASA)

Investigators exploring synergistic antithrombotic strategies should prioritize eptaloprost. The patented combination with ASA demonstrates a defined, up to 10-fold dose-reduction advantage for eptaloprost, a quantitative benefit not established for all prostacyclin analogs [2]. This allows for the design of studies with lower carbacyclin exposure, potentially minimizing off-target effects while maintaining robust platelet inhibition.

IP Receptor Pharmacology and Selectivity Profiling

For studies requiring precise interrogation of IP receptor function without confounding EP3 or other prostanoid receptor activity, eptaloprost offers a strategic advantage. Its active metabolite, cicaprost, is the gold-standard selective IP agonist [3]. Using eptaloprost as a prodrug source ensures that the primary pharmacological driver is a well-characterized, highly selective ligand, thereby reducing experimental variability associated with the promiscuous receptor binding of analogs like treprostinil or iloprost [4].

Pharmacokinetic/Pharmacodynamic Modeling Across Species

Eptaloprost's well-defined prodrug activation and the extensive allometric scaling data available for its clearance and volume of distribution make it an ideal candidate for cross-species PK/PD studies [5]. Researchers can leverage the existing inter-species extrapolation models to predict human pharmacokinetics from animal data, streamlining translational research efforts and justifying the use of animal models in prostacyclin research [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eptaloprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.